6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both pyrazole and pyrimidine rings in its structure makes it a versatile scaffold for various chemical modifications.
Mechanism of Action
Target of Action
Similar compounds have been reported to have significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its antimycobacterial effects .
Biochemical Pathways
Similar compounds have been found to inhibit the egfr tyrosine kinase, which plays a crucial role in cell proliferation and survival .
Result of Action
It can be inferred from similar compounds that it may lead to the inhibition of cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding the corresponding pyrazolopyrimidine.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated pyrazolopyrimidine.
Substitution: Various substituted pyrazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 4-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(6H)-one
- 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the specific positioning of the benzylthio group, which can influence its biological activity and chemical reactivity. This positioning allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Properties
IUPAC Name |
6-benzylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c17-11-9-6-13-16-10(9)14-12(15-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUMWXXUPCFFMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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